molecular formula C10H10BrF3O B1346423 5-Bromo-2-isopropoxybenzotrifluoride CAS No. 914635-61-3

5-Bromo-2-isopropoxybenzotrifluoride

Cat. No.: B1346423
CAS No.: 914635-61-3
M. Wt: 283.08 g/mol
InChI Key: UXWQSCRGWLFFLF-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxybenzotrifluoride is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxybenzotrifluoride typically involves the bromination of 2-isopropoxybenzotrifluoride. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxybenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or ketones.

    Reduction Reactions: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

5-Bromo-2-isopropoxybenzotrifluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxybenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzotrifluoride: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Bromo-2-ethoxybenzotrifluoride: Similar structure but with an ethoxy group instead of an isopropoxy group.

    5-Bromo-2-propoxybenzotrifluoride: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

5-Bromo-2-isopropoxybenzotrifluoride is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQSCRGWLFFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-propanol (1.997 mL) in dry tetrahydrofuran (THF) (50 mL) under nitrogen was added potassium tert-butoxide (3.49 g). The reaction mixture was heated to 50° C. for 10 min, then 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (D40) (6.3 g) was added. The resulting mixture was stirred at 50° C. overnight. After cooling the reaction, the solvent was removed in vacuo, the residue was diluted with ethyl acetate (100 mL), washed with water, the organic phase was dried over sodium sulphate, concentrated and the residue was purified by column chromatography to give 4-bromo-1-[(1-methylethyl)oxy]-2-(trifluoromethyl)benzene (D41) (5.21 g) as a clear oil. δH (CDCl3, 600 MHz): 1.36 (6H, d), 4.60 (1H, m), 6.88 (1H, d), 7.55 (1H, dd), 7.66 (1H, d).
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